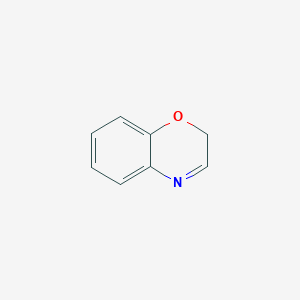

2H-1,4-Benzoxazine

Description

2H-1,4-Benzoxazine is a heterocyclic compound featuring a six-membered ring containing one oxygen and one nitrogen atom. Its derivatives are widely studied due to their pharmacological versatility, including roles as potassium channel modulators , serotonin receptor antagonists , and antihypertensive agents . The scaffold’s bioisosteric properties with benzoxazolones further enhance its utility in drug design . Key derivatives, such as 3,4-dihydro-2H-1,4-benzoxazine, exhibit weak basicity (pKa ~3.5–4.0) due to the nitrogen atom in the pyridine-like ring, with substituents at position 2 having minimal impact on ionization .

Properties

CAS No. |

255-03-8 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2H-1,4-benzoxazine |

InChI |

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2 |

InChI Key |

PVTXJGJDOHYFOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Core Structural Differences

Key Insights :

- Oxygen vs. Sulfur : The replacement of oxygen with sulfur in 1,4-benzothiazine increases electron delocalization, enhancing antioxidant activity .

- Ring Saturation: 3,4-Dihydro derivatives of benzoxazine exhibit improved thermal stability (Tg up to 218°C) compared to non-saturated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Basicity : 2H-1,4-Benzoxazine derivatives exhibit consistent weak basicity (pKa ~4.0) regardless of 2-alkyl substituents, unlike benzothiazines, where sulfur enhances acidity .

- Thermal Stability: Fluorinated benzoxazines (e.g., p-CF₃PhO-substituted) show lower surface energy (18–22 mN/m) and higher Tg (218°C) compared to non-fluorinated analogs .

Key Insights :

- Efficiency: Microwave-assisted synthesis reduces reaction time for benzoxazine-butanolide hybrids (e.g., compound 25: 96% yield) .

- Scalability : Cyclotriphosphazene-based benzoxazines achieve high molecular weights (Ov = 2–6) with low melt viscosity (0.521–22.0 Pa·s at 100°C), enabling industrial-scale production .

Table 4: Pharmacological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.